molecular formula C6H12O5 B8817396 Methyl b-D-Ribofuranoside

Methyl b-D-Ribofuranoside

Cat. No.: B8817396
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl b-D-Ribofuranoside is a furanoside, characterized by its five-membered ring structure known as a furanose ring. This compound plays a vital role in various natural compounds and biochemical processes. It has garnered scientific interest due to its structural and dynamical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl b-D-Ribofuranoside can be synthesized through various methods. One common approach involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, followed by tin-mediated allylation to produce a mixture of 2-O-allyl and 3-O-allyl derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: Methyl b-D-Ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique dynamics of the furanose ring, including pseudo rotation and ring puckering .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted furanosides .

Scientific Research Applications

Methyl b-D-Ribofuranoside has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying molecular recognition and binding processes. In biology, it plays a role in understanding the structure-function relationship of furanosides and other biomolecules. In medicine, it is involved in the development of antibiotics, antiviral drugs, and other biologically active compounds. Additionally, it has industrial applications in the synthesis of complex molecules and materials .

Mechanism of Action

The mechanism of action of Methyl b-D-Ribofuranoside involves its interaction with various molecular targets and pathways. The unique dynamics of the furanose ring, including pseudo rotation and ring puckering, influence its behavior and interactions. These dynamic features are critical for understanding the structure-function relationship of furanosides and other biomolecules .

Comparison with Similar Compounds

Methyl b-D-Ribofuranoside can be compared with other similar compounds, such as ribose and deoxyribose, which are integral components of RNA and DNA, respectively. These compounds share the furanose ring structure but differ in their specific functional groups and biological roles. Other similar compounds include various ribonucleosides and ribonucleotides, which play essential functions in living organisms .

List of Similar Compounds:

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3

InChI Key

NALRCAPFICWVAQ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

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